1,4-Cyclohexanedicarboxamide

Descripción general

Descripción

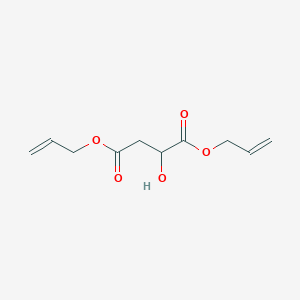

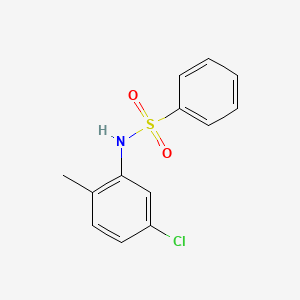

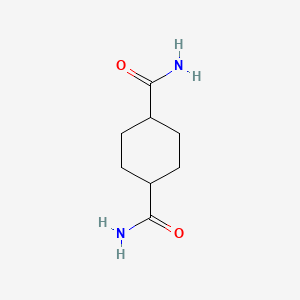

1,4-Cyclohexanedicarboxamide is a chemical compound with the linear formula C8H14N2O2 . It has a molecular weight of 170.213 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 1,4-Cyclohexanedicarboxamide consists of a cyclohexane ring with carboxamide groups attached at the 1 and 4 positions . The IUPAC Standard InChI for this compound isInChI=1S/C8H14N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12)/t5-,6- . Physical And Chemical Properties Analysis

1,4-Cyclohexanedicarboxamide has a molecular weight of 170.2090 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Building Blocks

- The synthesis of (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one from cyclohexane derivatives is described as a useful building block for pharmaceutical research. This compound is prepared through an efficient two-step sequence from readily available materials, highlighting its potential in drug development (Bish et al., 2010).

Catalysis and Chemical Reactions

- Cyclohexanone, derived from cyclohexane derivatives, is an important intermediate in the manufacture of polyamides in the chemical industry. A catalyst based on Pd nanoparticles supported on mesoporous graphitic carbon nitride has been developed for the selective hydrogenation of phenol to cyclohexanone, showcasing the application of cyclohexane derivatives in catalysis (Wang et al., 2011).

Material Science and Polymerization

- In material science, the polymerization of monomers derived from cyclohexane has been explored. For example, the polymerization of N-(5-sorbyl-pentyl)-N',N"-di(n-octyl)benzene-1,3,5-tricarboxamide in cyclohexane has been studied, leading to the formation of high-axial-ratio nanometer-sized fibrous morphologies. This application indicates the role of cyclohexane derivatives in the development of new materials (Masuda et al., 2003).

Thermal Properties and Polymer Science

- The influence of stereochemistry on the thermal properties of partially cycloaliphatic polyamides has been studied. This research involves the substitution of 1,4-disubstituted cyclohexane monomers for linear aliphatic monomers in polyamides, highlighting the impact of cyclohexane derivatives on polymer properties (Vanhaecht et al., 2002).

Coordination Chemistry and Metal-Organic Frameworks

- Cyclohexane derivatives have been used in the synthesis of metal-organic frameworks. A study on La-1,4-cyclohexanedicarboxylates coordination networks demonstrates the construction of 2D and 3D structures usingflexible cyclohexanedicarboxylate ligands. These ligands can adopt different conformations, influenced by solution pH under hydrothermal conditions, showcasing their versatility in coordination chemistry (Kim & Jung, 2002).

Photophysical Properties

- The photophysical properties of 1,4-bis(phenylethynyl)benzene, a model for poly(phenyleneethynylene), have been re-evaluated. Studies in aerated cyclohexane indicate conventional behavior with emission from the lowest vibrational level of the first excited singlet state, without evidence for aggregation. This study contributes to the understanding of the photophysical behavior of cyclohexane derivatives (Beeby et al., 2002).

Catalytic Oxidation

- The catalytic peroxidative oxidation of cyclohexane using a tetracopper(II) complex in an ionic liquid is another application. This process shows significant improvements in product yield, reaction time, and selectivity towards cyclohexanone, highlighting the potential of cyclohexane derivatives in catalytic oxidation processes (Ribeiro et al., 2015).

Propiedades

IUPAC Name |

cyclohexane-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUNKULTLYLLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066556 | |

| Record name | 1,4-Cyclohexanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20101-86-4, 54657-09-9 | |

| Record name | 1,4-Cyclohexanedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20101-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020101864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54657-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.